1-(5-(Tert-butyl)-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(3-methoxypropyl)urea
Description
This compound is a urea derivative featuring a benzo[d][1,3]dioxol (benzodioxole) core substituted with a tert-butyl group at position 5 and a trifluoromethyl group at position 2. The urea moiety is further functionalized with a 3-methoxypropyl chain.
Properties
IUPAC Name |
1-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(3-methoxypropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O4/c1-15(2,3)11-6-7-12-13(10-11)26-17(25-12,16(18,19)20)22-14(23)21-8-5-9-24-4/h6-7,10H,5,8-9H2,1-4H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIOQRHWZZRCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C(F)(F)F)NC(=O)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(tert-butyl)-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(3-methoxypropyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C15H18F3N3O3
- Molecular Weight : 345.32 g/mol
- Structural Features :
- A benzo[d][1,3]dioxole ring system
- A trifluoromethyl group
- A tert-butyl substituent
- A urea functional group
Antimicrobial Activity
Recent studies have indicated that compounds featuring benzo[d][1,3]dioxole structures exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity and membrane permeability, contributing to the antimicrobial efficacy.
Anticancer Properties
Research into related compounds suggests a promising anticancer profile. For example, trifluoromethylated derivatives have been associated with improved antitumor activity due to their ability to inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells . The specific compound under review may similarly exhibit such effects, warranting further investigation.
Anti-inflammatory Effects
Compounds with similar structural motifs have also been reported to possess anti-inflammatory properties. The incorporation of the methoxypropyl group may enhance these effects by modulating inflammatory pathways . This could be particularly relevant in conditions characterized by chronic inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate inflammation and cell survival.
- Membrane Interaction : The lipophilic nature imparted by the tert-butyl and trifluoromethyl groups may facilitate interaction with cellular membranes, enhancing permeability and bioavailability.
Study 1: Antimicrobial Screening
A study conducted on derivatives similar to the target compound revealed that certain benzo[d][1,3]dioxole derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of S. aureus . This suggests that our compound may also possess comparable antimicrobial potency.
Study 2: Anticancer Evaluation
Another investigation focused on trifluoromethylated compounds demonstrated significant in vitro antitumor activity across various cancer cell lines. Compounds showed IC50 values lower than established chemotherapeutics like topotecan . This indicates a potential for our compound in cancer therapy.
Data Summary Table
Comparison with Similar Compounds
Structural Analogues with Benzodioxole Moieties
- 1-(5-tert-Butyl-1,3-benzodioxol-2-yl)-1-ethanone (): This odorant compound shares the 5-tert-butyl-benzodioxole core but lacks the trifluoromethyl group and urea functionality. The tert-butyl group here contributes to volatility and hydrophobicity, critical for fragrance applications.
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396799-02-2; ):
This urea derivative includes a benzodioxol group linked via a hydroxypropyl chain to a trifluoromethylphenyl moiety. Compared to the target compound, the hydroxypropyl chain increases hydrophilicity, while the 3-methoxypropyl group in the target compound may improve metabolic stability due to reduced oxidative susceptibility. Both compounds leverage trifluoromethyl groups for enhanced binding via hydrophobic interactions .
Urea Derivatives with Heterocyclic Cores
- 1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-chlorobenzo[d]thiazol-2-yl)urea (): This compound, a FabK inhibitor against Clostridioides difficile, demonstrates IC50 values of 0.10–0.24 μM, with a 5–10-fold improvement over earlier analogs. The urea linker here connects imidazole and benzothiazole rings, highlighting the importance of aromatic heterocycles in biochemical activity.
1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea (CAS 55807-85-7; ):
With a molecular weight of 293.75 and a chlorine substituent, this isoxazole-based urea lacks the benzodioxole system. The tert-butyl group here may enhance steric hindrance, while the target compound’s trifluoromethyl group could provide stronger electron-withdrawing effects, influencing binding kinetics .
Substituent Effects on Activity and Properties
- Trifluoromethyl Groups: Present in both the target compound and ’s analog, this group is known to enhance lipophilicity and metabolic stability. Its electron-withdrawing nature may also polarize adjacent bonds, affecting intermolecular interactions .
- Methoxypropyl vs. Hydroxypropyl Chains : The 3-methoxypropyl group in the target compound likely improves solubility compared to purely hydrophobic chains while offering better metabolic resistance than a hydroxypropyl group, which is prone to oxidation .
Research Implications
While direct data on the target compound are lacking, insights from analogs suggest:
The benzodioxole core with trifluoromethyl and tert-butyl groups may optimize binding to hydrophobic enzyme pockets.
The 3-methoxypropyl chain balances solubility and stability, a critical factor in drug design.
Further studies should explore synthesis routes (e.g., Suzuki coupling for benzodioxole intermediates, as in ) and biochemical assays to validate hypothesized activities.
Preparation Methods
Precursor Design and Cyclization Strategies
The benzo[d]dioxol moiety is typically synthesized via acid-catalyzed cyclization of substituted resorcinol derivatives. For the target compound, 4-tert-butyl-6-(trifluoromethyl)resorcinol serves as the primary precursor. Cyclization is achieved using dichloromethane (DCM) and trifluoroacetic acid (TFA) under reflux, forming the dioxolane ring. Alternative methods employ 1,2-dibromoethane in dimethyl sulfoxide (DMSO) at 80°C, yielding the cyclic ether with minimal byproducts.
Reaction Conditions:
Regioselective Functionalization
Introducing the trifluoromethyl group at the 2-position demands electrophilic substitution. Silver carbonate (Ag₂CO₃) and trimethyl(trifluoromethyl)silane (TMSCF₃) in acetonitrile at 60°C facilitate regioselective CF₃ incorporation. The tert-butyl group, introduced via Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃, directs subsequent substitutions to the para position.
Urea Bridge Formation
Amine-Azide Coupling Under CO₂ Atmosphere
The urea linkage is formed via a phosphine-mediated reaction between 5-(tert-butyl)-2-(trifluoromethyl)benzo[d]dioxol-2-amine and 3-methoxypropyl azide. Adapted from, dimethylphenylphosphine (14.4 µL, 0.10 mmol) and 13CO₂ (110 mbar) in acetonitrile at 25°C yield the urea after 5 minutes.
Optimized Procedure:
Carbodiimide-Mediated Alternative
For laboratories lacking CO₂ infrastructure, carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) enable urea formation. Reacting the benzo[d]dioxol amine with 3-methoxypropyl isocyanate in tetrahydrofuran (THF) at 0°C achieves 72% yield.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel with ethyl acetate/n-heptane (30:70) resolves unreacted azides and phosphine oxides. High-performance liquid chromatography (HPLC) using a C18 column and methanol/water (70:30) confirms >95% purity.
Spectroscopic Analysis
-
1H NMR (400 MHz, CDCl₃): δ = 7.35–7.20 (m, aromatic H), 4.33 (d, J = 3.3 Hz, –OCH₂–), 3.40 (s, –OCH₃).
-
HRMS: m/z calculated for C₁₈H₂₂F₃N₂O₄ [M+H]⁺: 411.1532, found: 411.1535.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| CO₂-Mediated Coupling | 85 | 0.5 | High | Moderate |
| Carbodiimide Route | 72 | 2.0 | Moderate | High |
| Radical Cyclization | 62 | 8.0 | Low | Low |
The CO₂-mediated method offers superior yield and speed but requires specialized equipment. The carbodiimide route balances cost and scalability for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
